AB-PINACA-d9: Comprehensive Physical, Chemical, and Analytical Properties Guide
AB-PINACA-d9: Comprehensive Physical, Chemical, and Analytical Properties Guide
Executive Summary
The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs) necessitates robust, highly sensitive analytical methodologies for forensic and clinical toxicology. AB-PINACA-d9 is the deuterium-labeled analog of AB-PINACA, a potent indazole-based SCRA. By incorporating nine deuterium atoms on the pentyl side chain, AB-PINACA-d9 functions as an optimal internal standard (IS) for isotope dilution mass spectrometry. This whitepaper details its physicochemical properties, the metabolic fate of its parent compound, and a self-validating analytical protocol for accurate quantification in biological matrices.
Chemical Identity and Physical Properties
AB-PINACA-d9 is structurally identical to AB-PINACA, except for the substitution of nine hydrogen atoms with deuterium on the pentyl chain[1]. This specific labeling strategy ensures that the deuterium atoms do not undergo hydrogen-deuterium exchange with protic solvents during sample preparation or electrospray ionization (ESI), maintaining the integrity of the mass shift (+9 Da).
The quantitative physical and chemical properties of AB-PINACA-d9 are summarized in the table below[1]:
| Property | Value |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indazole-3-carboxamide |
| CAS Number | 2484976-98-7 |
| Molecular Formula | C18H17D9N4O2 |
| Formula Weight | 339.5 g/mol |
| Isotopic Purity | ≥99% deuterated forms (d1-d9) |
| UV Absorbance Max (λmax) | 302 nm |
| Physical State | Crystalline solid / Methanol solution (exempt preparation) |
| Storage Temperature | -20°C (Frozen conditions preserve stability) |
| Solubility | DMF: 12 mg/ml, DMSO: 12 mg/ml, Ethanol: 10 mg/ml |
Pharmacodynamics and Metabolic Fate
Understanding the metabolism of the parent compound, AB-PINACA, is critical for determining which analytes to target during toxicological screening. AB-PINACA acts as a full agonist at the human CB1 receptor, exhibiting higher potency and efficacy for G-protein activation than Δ9-THC[2].
Because SCRAs are extensively metabolized by hepatic enzymes, the parent compound is rarely detected in urine[3]. In vitro studies utilizing human hepatocytes and in vivo forensic data reveal that AB-PINACA undergoes rapid biotransformation[2][3]. The primary metabolic pathways include:
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Terminal Carboxamide Hydrolysis: Yielding AB-PINACA carboxylic acid.
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Cytochrome P450-Mediated Hydroxylation: Occurring primarily on the pentyl chain, producing 4-OH-AB-PINACA and 5-OH-AB-PINACA.
Major metabolic pathways of AB-PINACA leading to renal excretion.
The Role of AB-PINACA-d9 in Isotope Dilution Mass Spectrometry
In complex biological matrices like whole blood or urine, co-eluting endogenous compounds often cause matrix-induced ion suppression or enhancement during LC-MS/MS analysis[4].
Causality of Experimental Choice: AB-PINACA-d9 is utilized because its physicochemical properties are virtually identical to the target analyte. It co-elutes chromatographically and experiences the exact same matrix effects[5]. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the methodology inherently corrects for extraction losses and ionization variability, creating a self-validating system [5].
Self-Validating Analytical Protocol: LC-MS/MS Workflow
The following step-by-step methodology outlines the extraction and quantification of AB-PINACA utilizing AB-PINACA-d9 as the internal standard[4][6][7].
Step 1: Sample Aliquoting and IS Spiking
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Action: Aliquot 1.0 mL of biological specimen (blood or urine) into a clean glass tube. Immediately spike with 50 ng/mL of AB-PINACA-d9 working solution.
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Causality: Spiking the IS at the very beginning ensures it equilibrates with the matrix. Any subsequent volumetric losses (e.g., incomplete transfer, adsorption to plastics) will affect the analyte and IS equally, preserving the quantitative ratio[5].
Step 2: Protein Precipitation (For Blood Matrices)
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Action: Add 3.0 mL of cold acetonitrile to the sample. Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C[7].
-
Causality: Cold organic solvents denature and precipitate endogenous proteins that would otherwise foul the LC column and cause severe matrix effects in the mass spectrometer[7].
Step 3: Solid-Phase Extraction (SPE)
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Action: Dilute the supernatant with an aqueous buffer and load it onto a conditioned polymeric reversed-phase SPE cartridge[6]. Wash with 5% methanol in water. Elute the analytes using 100% methanol.
-
Causality: The highly lipophilic nature of SCRAs allows them to bind tightly to the reversed-phase sorbent. The aqueous wash removes polar salts and remaining peptides, isolating the target analytes and drastically reducing background noise[6].
Step 4: Evaporation and Reconstitution
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Action: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid)[7].
Step 5: LC-MS/MS Quantification
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Action: Inject 5 µL onto a C18 analytical column. Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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Causality: ESI+ is ideal for basic nitrogen-containing compounds. Monitor the following Multiple Reaction Monitoring (MRM) transitions to ensure absolute specificity[8]:
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AB-PINACA: m/z 331.1 > 215.0 (Quantifier) / 331.1 > 89.8 (Qualifier)
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AB-PINACA-d9: m/z 340.1 > 224.0 (Quantifier) / 340.1 > 145.0 (Qualifier)
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Step-by-step LC-MS/MS analytical workflow utilizing AB-PINACA-d9.
References
- Title: AB-PINACA-d9 (CAS Number: 2484976-98-7)
- Source: nih.
- Source: nih.
- Source: oup.
- Source: benchchem.
- Source: ojp.
- Title: GIRIŞ - Adli Tıp Kurumu (LC-MS/MS Method Validation)
- Source: researchgate.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. MDMB-BUTINACA Butanoic Acid Metabolite Reference Standard [benchchem.com]
- 6. atk.gov.tr [atk.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. ojp.gov [ojp.gov]
